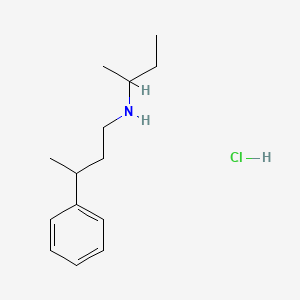
(Butan-2-yl)(3-phenylbutyl)amine
カタログ番号 B6416103
CAS番号:
1240567-61-6
分子量: 205.34 g/mol
InChIキー: PBULDVVEGGGOAG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Butan-2-yl)(3-phenylbutyl)amine is a chemical compound with the molecular formula C14H23N . It has a molecular weight of 205.34 .
Synthesis Analysis
The synthesis of amines like (Butan-2-yl)(3-phenylbutyl)amine can be achieved through various methods. One common method involves the reduction of nitriles and amides with LiAlH4 . Another approach is the SN2 alkylation of ammonia or an alkylamine with an alkyl halide . These methods often require two steps but provide pure product, usually in good yield .Molecular Structure Analysis
The molecular structure of (Butan-2-yl)(3-phenylbutyl)amine consists of a butan-2-yl group and a 3-phenylbutyl group attached to a nitrogen atom . The exact 3D structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Amines, including (Butan-2-yl)(3-phenylbutyl)amine, are known for their ability to act as weak organic bases . They can undergo alkylation and acylation reactions . In alkylation, primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide .Physical And Chemical Properties Analysis
Amines have the ability to engage in hydrogen bonding with water . Amines of low molar mass are quite soluble in water; the borderline of solubility in water is at five or six carbon atoms . The exact physical and chemical properties of (Butan-2-yl)(3-phenylbutyl)amine, such as its boiling point, melting point, and density, are not provided in the search results.科学的研究の応用
Synthetic Chemistry Applications
- The development of stereoselective synthesis processes for key intermediates in the preparation of pharmaceuticals illustrates the compound's relevance in synthetic organic chemistry. For example, a practical and efficient process for preparing key intermediates in antibiotic development showcases the application of related chemical structures in drug synthesis (Fleck et al., 2003).
- Another area of application is in the synthesis and crystallographic study of derivatives of butyrate and 1,3-dioxane. These studies not only expand the knowledge of chemical structures but also contribute to the development of new materials and molecules with potential applications in various industries (Jebas et al., 2013).
Catalysis and Chemical Transformations
- Research on catalytic processes and chemical transformations further underscores the importance of compounds with similar structural features. For instance, studies on reductive amination using native amine dehydrogenases to access chiral alkyl amines and amino alcohols demonstrate the compound's potential in biocatalysis and the synthesis of optically active molecules (Ducrot et al., 2021).
Material Science and Functionalization
- The exploration of synthetic pathways to cationic heteroleptic cyclometalated iridium complexes derived from related compounds highlights the potential application in the development of new materials with unique electronic and spectroscopic properties. Such materials could be useful in electronics, photonics, and as catalysts in organic synthesis (Volpi et al., 2012).
Pharmaceutical Intermediates
- The compound's relevance is also evident in pharmaceutical research, where related structures serve as intermediates in the synthesis of drugs and biologically active molecules. This includes the development of new synthetic routes to valuable pharmaceutical intermediates, demonstrating the compound's utility in drug discovery and development (Nagarapu et al., 2009).
特性
IUPAC Name |
N-butan-2-yl-3-phenylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-4-13(3)15-11-10-12(2)14-8-6-5-7-9-14/h5-9,12-13,15H,4,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBULDVVEGGGOAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCC(C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Butan-2-yl)(3-phenylbutyl)amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
4-(4-Cbz-Aminopheny)nicotinic acid, 95%
1261940-13-9


![4-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6416022.png)
![5-Hydroxy-2-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6416023.png)

![6-Amino-3-[4-(piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6416036.png)




![[(N-Benzyl-N-methylammonium)methyl]trifluoroborate internal salt; 95%](/img/structure/B6416084.png)

![3-(2-Chlorophenyl)-2-[2-[6-[(diethylamino)methyl]-2-pyridinyl]ethenyl]-6-fluoro-4(3H)-quinazolinone hydrochloride](/img/structure/B6416092.png)
![[1,2,5]Oxadiazolo[3,4-b]pyridin-6-ylboronic acid](/img/structure/B6416093.png)
